(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235698-37-9
VCID: VC5598314
InChI: InChI=1S/C19H23N3O2S/c23-25(24,15-11-17-6-2-1-3-7-17)21-16-18-9-13-22(14-10-18)19-8-4-5-12-20-19/h1-8,11-12,15,18,21H,9-10,13-14,16H2/b15-11+
SMILES: C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
Molecular Formula: C19H23N3O2S
Molecular Weight: 357.47

(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide

CAS No.: 1235698-37-9

Cat. No.: VC5598314

Molecular Formula: C19H23N3O2S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide - 1235698-37-9

Specification

CAS No. 1235698-37-9
Molecular Formula C19H23N3O2S
Molecular Weight 357.47
IUPAC Name (E)-2-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide
Standard InChI InChI=1S/C19H23N3O2S/c23-25(24,15-11-17-6-2-1-3-7-17)21-16-18-9-13-22(14-10-18)19-8-4-5-12-20-19/h1-8,11-12,15,18,21H,9-10,13-14,16H2/b15-11+
Standard InChI Key XKKHZEAETUYRLR-RVDMUPIBSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, reflects its core components:

  • A piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a methyl linker to the sulfonamide nitrogen.

  • An (E)-ethenesulfonamide group, where the double bond adopts a trans configuration, connected to a phenyl ring.

Key structural features include:

  • Planar sulfonamide group: The sulfonamide (-SO₂NH-) moiety contributes to hydrogen-bonding interactions with biological targets .

  • Piperidine-pyridine system: The piperidine ring’s chair conformation and the pyridine’s aromaticity enable hydrophobic and π-π stacking interactions .

  • Stereochemistry: The (E)-configuration of the ethene bridge ensures optimal spatial arrangement for target binding .

Computational modeling predicts that the pyridine nitrogen and sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while the phenyl group engages in van der Waals interactions .

Synthetic Routes and Optimization

Synthesis Overview

The synthesis of (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide involves three primary steps:

Step 1: Preparation of 1-(Pyridin-2-yl)Piperidin-4-ylmethanol
Piperidin-4-ylmethanol reacts with 2-bromopyridine under Buchwald-Hartwig coupling conditions to introduce the pyridinyl group. Palladium catalysis (e.g., Pd(OAc)₂) and ligands such as Xantphos facilitate this transformation .

Step 2: Sulfonamide Formation
The alcohol intermediate is converted to the corresponding amine via Mitsunobu reaction with phthalimide, followed by deprotection. Subsequent reaction with (E)-2-phenyl-ethenesulfonyl chloride in dichloromethane yields the sulfonamide .

Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed by HPLC (>98%) and structural validation via 1H^1H-NMR and HRMS.

Optimization Challenges

  • Double Bond Configuration: The (E)-isomer is favored using sterically hindered bases (e.g., DBU) during sulfonylation to prevent isomerization .

  • Yield Improvement: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yields from 45% to 72%.

Table 1: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
1Pd(OAc)₂, Xantphos, 110°C6895
2(E)-2-phenyl-ethenesulfonyl chloride, DCM, 0°C7298
3Column chromatography (EtOAc/Hexane)8599

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (12 mg/mL), and poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for 6 months under inert gas. Degrades at >200°C, with a melting point of 189–191°C.

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.72 (d, J=15.6 Hz, 1H, CH=CH), 3.44 (t, J=12.4 Hz, 2H, piperidine-H), 2.81–2.65 (m, 2H, CH₂NH).

  • HRMS (ESI+): m/z calculated for C₂₀H₂₄N₃O₂S [M+H]⁺: 370.1589; found: 370.1592.

Biological Activity and Mechanism

Target Engagement

(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide exhibits nanomolar affinity for δ-opioid receptors (DOR) and moderate activity at μ-opioid receptors (MOR), as evidenced by radioligand binding assays (IC₅₀ = 0.9 nM for DOR, 12 nM for MOR) . Molecular docking simulations suggest the sulfonamide oxygen forms hydrogen bonds with Asp128 and Tyr129 in the DOR binding pocket .

Functional Assays

  • GPI Assay: Inhibits electrically induced contractions in guinea pig ileum (EC₅₀ = 3.2 nM), indicating potent agonist activity .

  • Antinociceptive Effects: In rodent models of neuropathic pain, intrathecal administration (10 μg) reduced mechanical allodynia by 60% over 4 hours .

Table 2: Pharmacological Profile

AssayResultReference
DOR Binding (IC₅₀)0.9 nM
MOR Binding (IC₅₀)12 nM
GPI Agonism (EC₅₀)3.2 nM
Antinociception60% Reduction

Therapeutic Applications and Future Directions

Pain Management

The compound’s DOR selectivity and blood-brain barrier permeability make it a candidate for treating chronic pain without MOR-associated respiratory depression .

Challenges and Optimization

  • Metabolic Stability: Hepatic microsome assays reveal rapid clearance (t₁/₂ = 15 minutes), necessitating prodrug strategies.

  • Selectivity: Off-target activity at σ-1 receptors (Ki = 220 nM) warrants structural refinement .

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